molecular formula C13H15N5O2 B11052181 1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)-

1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)-

Cat. No. B11052181
M. Wt: 273.29 g/mol
InChI Key: AKVDWQYRPBAXHN-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)- is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)- typically involves the following steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Substitution with Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, where piperazine reacts with the triazine core under controlled conditions.

    Introduction of Propynyloxy Groups: The propynyloxy groups are added through etherification reactions, where propargyl alcohol reacts with the triazine core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The piperazinyl group may interact with biological receptors, while the propynyloxy groups can participate in various chemical reactions. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine, 2-(1-piperazinyl)-4,6-dimethoxy-: Similar structure but with methoxy groups instead of propynyloxy groups.

    1,3,5-Triazine, 2-(1-piperazinyl)-4,6-dichloro-: Contains chloro groups instead of propynyloxy groups.

Uniqueness

1,3,5-Triazine, 2-(1-piperazinyl)-4,6-bis(2-propynyloxy)- is unique due to the presence of propynyloxy groups, which impart distinct chemical reactivity and potential applications. The combination of piperazinyl and propynyloxy groups enhances its versatility in various scientific and industrial applications.

properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2-piperazin-1-yl-4,6-bis(prop-2-ynoxy)-1,3,5-triazine

InChI

InChI=1S/C13H15N5O2/c1-3-9-19-12-15-11(18-7-5-14-6-8-18)16-13(17-12)20-10-4-2/h1-2,14H,5-10H2

InChI Key

AKVDWQYRPBAXHN-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC(=N1)N2CCNCC2)OCC#C

Origin of Product

United States

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